molecular formula CH3(CH2)7COOH B166431 2,4-Dinitrophenylhydrazone nonanal CAS No. 2348-19-8

2,4-Dinitrophenylhydrazone nonanal

Cat. No. B166431
CAS RN: 2348-19-8
M. Wt: 322.36 g/mol
InChI Key: STBNOHBRCCXRIK-LFIBNONCSA-N
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Description

2,4-Dinitrophenylhydrazone nonanal, also known as Nonyl aldehyde-2,4-DNPH or Pelargonaldehyde-2,4-DNPH, is an analytical standard . Its linear formula is CH3(CH2)7CH=NNHC6H3(NO2)2 and it has a molecular weight of 322.36 .


Synthesis Analysis

The synthesis of 2,4-Dinitrophenylhydrazone derivatives, such as nonanal, typically involves the reaction of aliphatic and aromatic carbonyl derivatives with 2,4-dinitrophenylhydrazine . This reaction is catalyzed by carbonic acid protons under the pressure of the CO2-H2O steam-gas mixture .


Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenylhydrazone nonanal is characterized by its IUPAC Standard InChI: InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3 . DFT calculations have been used to optimize the molecular geometry and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds .


Chemical Reactions Analysis

2,4-Dinitrophenylhydrazone nonanal, like other 2,4-Dinitrophenylhydrazone derivatives, is involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dinitrophenylhydrazone nonanal include its molecular weight of 322.3596 . More detailed properties such as density, boiling point, vapor pressure, and others were not found in the search results.

Scientific Research Applications

  • Detection and Quantification of Carbonyls in Proteins

    • Field: Biochemistry
    • Application: DNPH reaction has been used to detect and quantitate carbonyls in proteins .
    • Method: The carbonyl groups in the protein react with DNPH to form a Schiff base producing a stable dinitrophenyl hydrazone product. This product can be analyzed by spectrophotometric means .
    • Results: The amount of carbonyl content in proteins can be determined, providing valuable information about the protein oxidation .
  • Analysis of Polluted Atmospheres

    • Field: Environmental Science
    • Application: DNPH is used to detect carbonyls in polluted atmospheres .
    • Method: Air samples are drawn through cartridges coated with DNPH. Carbonyls present in the air react with DNPH to form stable hydrazones. These hydrazones are then eluted from the cartridge and analyzed by High-Performance Liquid Chromatography (HPLC) .
    • Results: This method allows for the detection and quantification of carbonyls in the atmosphere, contributing to the assessment of air quality .
  • Study of Oxidizing Lipids

    • Field: Lipidomics
    • Application: DNPH is applied to detect and quantitate carbonyls in oxidizing lipids .
    • Method: Similar to the detection of carbonyls in proteins, the carbonyl groups in lipids react with DNPH to form a stable dinitrophenyl hydrazone product .
    • Results: The amount of carbonyl content in lipids can be determined, providing valuable information about the lipid peroxidation .
  • Analysis of Aldehydes and Ketones in the Chemical Industry

    • Field: Industrial Chemistry
    • Application: DNPH-derivatized aldehydes and ketones are important compounds in the chemical industry. They are used in rubber, synthetic resin, and plastic production .
    • Method: The determination of aldehydes and ketones is conducted with high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with DNPH .
    • Results: This method allows for the detection and quantification of aldehydes and ketones in various industrial matrices .
  • Environmental Analysis of Aldehydes and Ketones

    • Field: Environmental Chemistry
    • Application: DNPH is used to detect and quantify aldehydes and ketones in the environment. These compounds can be hazardous when released into the environment .
    • Method: The environmental analysis of aldehydes and ketones is conducted with HPLC with UV detection based on the derivatization of the carbonyl compounds with DNPH .
    • Results: This method allows for the detection and quantification of aldehydes and ketones in the environment, contributing to the assessment of environmental pollution .
  • Mobile Laboratory Analysis
    • Field: Environmental Chemistry
    • Application: DNPH is used in mobile laboratories for the analysis of aldehydes and ketones in various environmental matrices .
    • Method: The Agilent 1220 Infinity Gradient LC System is used, which is equipped with a dual-channel gradient pump with integrated degassing unit, autosampler, column compartment, and diode array detector. The system is mounted on a transportation plate for mobility .
    • Results: This method allows for the detection and quantification of aldehydes and ketones in various environmental matrices, contributing to the assessment of environmental pollution .

Safety And Hazards

2,4-Dinitrophenylhydrazone nonanal, like other 2,4-Dinitrophenylhydrazones, can be hazardous. It can cause skin and eye irritation . It is also potentially explosive, especially when heated, and can produce hazardous combustion gases or vapors in the event of a fire .

properties

IUPAC Name

2,4-dinitro-N-[(E)-nonylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBNOHBRCCXRIK-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenylhydrazone nonanal

CAS RN

2348-19-8
Record name NSC408567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408567
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonanal 2,4-dinitrophenylhydrazone
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